5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
This compound is a derivative of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles . It has been studied as a ligand for Alpha1-Adrenergic Receptor, which is a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on derivatives of 1,2,4-triazole, which share structural similarities with the requested compound, demonstrates their potential in antimicrobial applications. A study by Bektaş et al. (2007) involved synthesizing novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluating their antimicrobial activities. Some of these derivatives exhibited moderate to good activities against various microorganisms, highlighting the utility of such compounds in developing new antimicrobial agents Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules, 15(4), 2427-2438.
Alpha(1)-adrenoceptor Antagonists
Compounds structurally related to the requested molecule have been studied for their potential as alpha(1)-adrenoceptor antagonists. A study by Betti et al. (2002) focused on designing and synthesizing new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives based on a three-dimensional pharmacophore model for alpha(1)-AR antagonists. These compounds showed significant alpha(1)-AR affinity and selectivity, contributing to the understanding of the structure-activity relationship in arylpiperazine compounds Betti, L., Botta, M., Corelli, F., Floridi, M., Giannaccini, G., Maccari, L., Manetti, F., Strappaghetti, G., Tafi, A., & Corsano, S. (2002). Journal of Medicinal Chemistry, 45(17), 3603-3611.
Bioactive Mannich Bases with Piperazines
A study by Gul et al. (2019) synthesized new Mannich bases incorporating piperazine structures and evaluated their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some compounds exhibited significant activity, suggesting potential applications in designing novel anticancer agents and enzyme inhibitors Gul, H., Tuğrak, M., Gul, M., Mazlumoglu, S., Sakagami, H., Gulcin, İ., & Supuran, C. (2019). Bioorganic Chemistry, 90, 103057.
Adenosine Receptor Affinity
Compounds with a pyrazolo[4,3-d]pyrimidine core, similar to the requested compound, have been investigated for their affinity towards human adenosine receptors. A study by Squarcialupi et al. (2017) synthesized derivatives targeting adenosine A1 and A2A receptor subtypes, finding some compounds with good affinity and selectivity. This research contributes to the development of targeted therapies for conditions mediated by adenosine receptors Squarcialupi, L., Betti, M., Catarzi, D., Varano, F., Falsini, M., Ravani, A., Pasquini, S., Vincenzi, F., Salmaso, V., Sturlese, M., Varani, K., Moro, S., & Colotta, V. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 248-263.
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of the compound to α1-AR is in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The activation or blockade of α1-ARs affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This results in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Biochemical Analysis
Biochemical Properties
The compound 5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has shown affinity for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes . The compound’s interaction with these receptors could potentially influence a range of biochemical reactions.
Cellular Effects
The cellular effects of this compound are largely determined by its interactions with alpha1-adrenergic receptors . These receptors are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with alpha1-adrenergic receptors . This can lead to changes in gene expression and potentially influence enzyme activity .
Properties
IUPAC Name |
5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-33-22-10-6-5-9-20(22)27-11-13-28(14-12-27)23(31)16-29-24(32)21-15-19(26-30(21)17-25-29)18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEAOKYXQFPZRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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